
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is a synthetic compound that belongs to the class of peptides It is characterized by the presence of benzoyl, leucyl, valyl, diaminomethylidene, and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide typically involves the following steps:
Peptide Bond Formation: The formation of peptide bonds between the amino acids leucine, valine, and ornithine.
Nitrophenylation: The addition of the nitrophenyl group to the ornithine residue.
Diaminomethylidene Introduction: The incorporation of the diaminomethylidene group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of complex peptides.
化学反应分析
Types of Reactions
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amino group.
Substitution: The benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
Similar Compounds
N-Benzoyl-L-leucyl-L-valyl-L-ornithinamide: Lacks the diaminomethylidene and nitrophenyl groups.
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithinamide: Lacks the nitrophenyl group.
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-methylphenyl)-L-ornithinamide: Contains a methylphenyl group instead of a nitrophenyl group.
Uniqueness
N-Benzoyl-L-leucyl-L-valyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is unique due to the presence of both the diaminomethylidene and nitrophenyl groups, which confer specific chemical and biological properties that are not found in similar compounds.
属性
CAS 编号 |
64815-94-7 |
|---|---|
分子式 |
C30H42N8O6 |
分子量 |
610.7 g/mol |
IUPAC 名称 |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C30H42N8O6/c1-18(2)17-24(36-26(39)20-9-6-5-7-10-20)28(41)37-25(19(3)4)29(42)35-23(11-8-16-33-30(31)32)27(40)34-21-12-14-22(15-13-21)38(43)44/h5-7,9-10,12-15,18-19,23-25H,8,11,16-17H2,1-4H3,(H,34,40)(H,35,42)(H,36,39)(H,37,41)(H4,31,32,33)/t23-,24-,25-/m0/s1 |
InChI 键 |
ZIRMNBQEPRCFSY-SDHOMARFSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


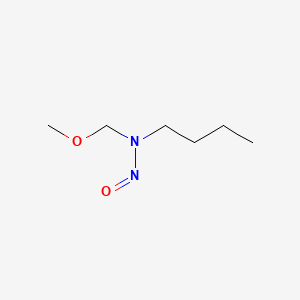
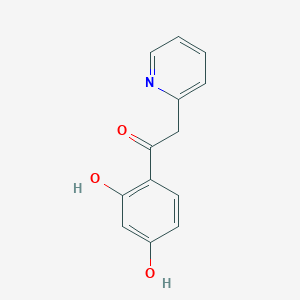

![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
![{2-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B14490770.png)
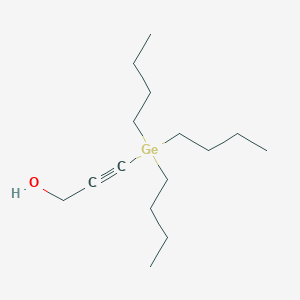
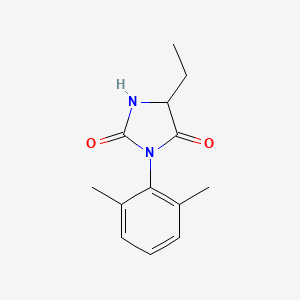
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
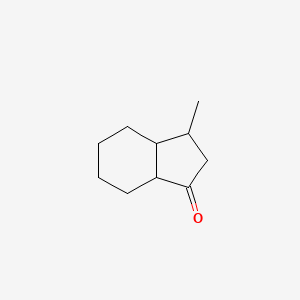
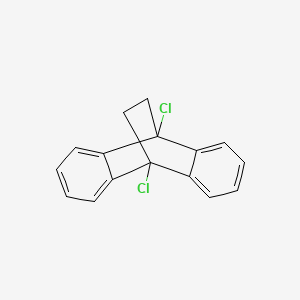
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)

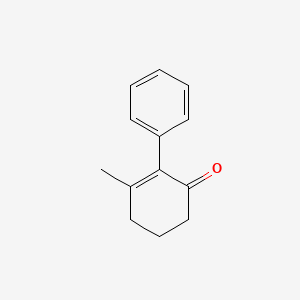
![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)
